Xanthoanthrafil

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-2-(1-hydroxypropan-2-ylamino)-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O6/c1-12(11-23)21-16-6-5-14(22(25)26)9-15(16)19(24)20-10-13-4-7-17(27-2)18(8-13)28-3/h4-9,12,21,23H,10-11H2,1-3H3,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZISFCTXLAXIEMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCC2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501031839 | |

| Record name | Benzamidenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020251-53-9 | |

| Record name | Xanthoanthrafil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020251-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamidenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1020251539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamidenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XANTHOANTHRAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6ZMZ878RF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Xanthoanthrafil: A Potent PDE5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthoanthrafil, also known as Benzamidenafil, is a synthetic compound identified as a potent inhibitor of phosphodiesterase type 5 (PDE5). Its mechanism of action is analogous to that of approved pharmaceutical agents used in the treatment of erectile dysfunction. This technical guide provides a comprehensive overview of the available information on Xanthoanthrafil, including its chemical identity, mechanism of action, and the broader context of PDE5 inhibition. Due to the limited availability of public data, this document also outlines general experimental protocols relevant to the study of PDE5 inhibitors and highlights the current gaps in the specific knowledge base for Xanthoanthrafil.

Chemical Identity and Structure

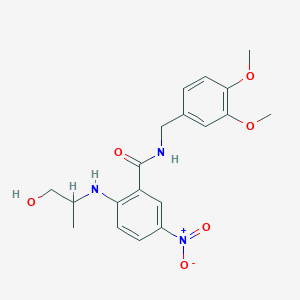

Xanthoanthrafil is chemically designated as N-[(3,4-dimethoxyphenyl)methyl]-2-(1-hydroxypropan-2-ylamino)-5-nitrobenzamide[1]. Its molecular structure is characterized by a nitrobenzamide core functionalized with a dimethoxybenzyl group and a hydroxypropylamino side chain.

Table 1: Chemical and Physical Properties of Xanthoanthrafil

| Property | Value | Source |

| IUPAC Name | N-[(3,4-dimethoxyphenyl)methyl]-2-(1-hydroxypropan-2-ylamino)-5-nitrobenzamide | [1] |

| Synonyms | Benzamidenafil, Xanthoanthrafil | [1] |

| Molecular Formula | C₁₉H₂₃N₃O₆ | [1][2] |

| Molecular Weight | 389.408 g/mol | [1] |

| CAS Number | 1020251-53-9 | [1] |

| Bioactivity | PDE5 Inhibitor | [1][3] |

| IC₅₀ | 3.95 ng/mL | [3] |

Mechanism of Action: PDE5 Inhibition

Xanthoanthrafil functions as a phosphodiesterase type 5 (PDE5) inhibitor[1][3]. PDE5 is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a key second messenger in various physiological processes. In the context of erectile function, nitric oxide (NO) is released from nerve endings and endothelial cells, which then stimulates soluble guanylate cyclase (sGC) to produce cGMP. Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in a cascade of events that causes smooth muscle relaxation in the corpus cavernosum and increased blood flow.

By inhibiting PDE5, Xanthoanthrafil prevents the degradation of cGMP, thereby prolonging its signaling effects and promoting vasodilation.

Signaling Pathway of PDE5 Inhibition

Figure 1: The signaling pathway of PDE5 inhibition by Xanthoanthrafil.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of Xanthoanthrafil are not publicly documented. However, a general methodology for assessing the in vitro efficacy of PDE5 inhibitors is presented below.

General Protocol for In Vitro PDE5 Inhibition Assay

This protocol is a generalized representation and would require optimization for specific laboratory conditions and reagents.

-

Reagents and Materials:

-

Recombinant human PDE5 enzyme

-

cGMP substrate

-

Xanthoanthrafil (or other test inhibitors)

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

Detection reagents (e.g., radioactive label, fluorescent probe, or antibody-based detection system for GMP)

-

Microplate reader compatible with the chosen detection method

-

-

Procedure:

-

Prepare a dilution series of Xanthoanthrafil in a suitable solvent (e.g., DMSO) and then in the assay buffer.

-

In a microplate, add the diluted Xanthoanthrafil solutions. Include positive controls (known PDE5 inhibitor like sildenafil) and negative controls (vehicle only).

-

Add the PDE5 enzyme to each well and incubate for a pre-determined time to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the cGMP substrate to all wells.

-

Incubate the reaction for a specific period at a controlled temperature (e.g., 37°C).

-

Stop the reaction using a suitable stop solution.

-

Quantify the amount of GMP produced (or remaining cGMP) using the chosen detection method.

-

Calculate the percentage of PDE5 inhibition for each concentration of Xanthoanthrafil.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Quantitative Data

Publicly available quantitative data for Xanthoanthrafil is sparse. The primary reported value is its half-maximal inhibitory concentration (IC₅₀) against PDE5.

Table 2: Bioactivity of Xanthoanthrafil

| Target | Assay Type | Value |

| PDE5 | In vitro inhibition | IC₅₀ = 3.95 ng/mL |

Note: No comprehensive spectral data (NMR, IR, Mass Spectrometry) for Xanthoanthrafil is currently available in the public domain.

Discussion and Future Directions

Xanthoanthrafil has been identified as an adulterant in some "natural" health supplements, highlighting the need for robust analytical methods for its detection. While its potency as a PDE5 inhibitor is documented, a significant gap exists in the scientific literature regarding its synthesis, full pharmacological profile, pharmacokinetics, and safety.

For researchers and drug development professionals, Xanthoanthrafil may serve as a lead compound for the development of new PDE5 inhibitors. Future research should focus on:

-

Developing and publishing a reliable synthetic route.

-

Conducting a comprehensive characterization using modern analytical techniques (NMR, MS, IR, and X-ray crystallography).

-

Evaluating its selectivity against other phosphodiesterase isoforms.

-

Performing in vivo studies to determine its efficacy, pharmacokinetic properties, and toxicological profile.

Conclusion

Xanthoanthrafil is a potent, synthetic PDE5 inhibitor with a well-defined chemical structure. However, the lack of detailed public data on its synthesis, physical properties, and comprehensive biological evaluation limits its current utility in a research and development setting. This guide summarizes the existing knowledge and provides a framework for future investigation into this compound.

References

An In-depth Technical Guide to the Synthesis and Mechanism of Benzamidenafil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzamidenafil, also known as xanthoanthrafil, is a potent phosphodiesterase type 5 (PDE5) inhibitor. Structurally related to other known PDE5 inhibitors, it has been identified as an undeclared adulterant in various herbal supplements marketed for erectile dysfunction. This technical guide provides a comprehensive overview of a plausible synthesis pathway for Benzamidenafil, its mechanism of action as a PDE5 inhibitor, and detailed experimental protocols. The information presented herein is intended for research and development purposes.

Proposed Synthesis Pathway

Retrosynthetic Analysis

A retrosynthetic analysis of Benzamidenafil (I) reveals two key disconnections. The primary disconnection is at the amide bond, yielding carboxylic acid (II) and benzylamine (III). A second disconnection of the C-N bond in intermediate (II) leads to the commercially available starting materials: 2-chloro-5-nitrobenzoic acid (IV) and (S)-2-aminopropan-1-ol (V).

Caption: Retrosynthetic analysis of Benzamidenafil.

Forward Synthesis

The proposed forward synthesis mirrors the retrosynthetic analysis.

Step 1: Synthesis of 2-((S)-1-hydroxypropan-2-ylamino)-5-nitrobenzoic acid (II)

This step involves a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom on 2-chloro-5-nitrobenzoic acid (IV) is activated towards nucleophilic attack by the electron-withdrawing nitro group. (S)-2-aminopropan-1-ol (V) acts as the nucleophile, displacing the chloride.

Step 2: Synthesis of Benzamidenafil (I)

The final step is an amide coupling reaction between the synthesized carboxylic acid (II) and 3,4-dimethoxybenzylamine (III). This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with the amine.

Caption: Proposed synthesis pathway for Benzamidenafil.

Experimental Protocols

The following are proposed, detailed experimental protocols for the synthesis of Benzamidenafil. These protocols are based on general procedures for similar reactions and should be adapted and optimized as necessary.

Synthesis of 2-((S)-1-hydroxypropan-2-ylamino)-5-nitrobenzoic acid (II)

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitrobenzoic acid (IV) (1.0 eq), (S)-2-aminopropan-1-ol (V) (1.2 eq), and a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq), to the mixture to act as a scavenger for the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Acidify the aqueous mixture with a dilute acid (e.g., 1 M HCl) to precipitate the product.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of Benzamidenafil (I)

-

Acid Chloride Formation: In a fume hood, suspend the dried 2-((S)-1-hydroxypropan-2-ylamino)-5-nitrobenzoic acid (II) (1.0 eq) in an excess of thionyl chloride (SOCl₂). Add a catalytic amount of DMF.

-

Reaction Conditions: Gently reflux the mixture for 2-4 hours until the evolution of gas ceases and the solid has dissolved.

-

Removal of Excess Reagent: Remove the excess thionyl chloride by distillation under reduced pressure.

-

Amide Formation: Dissolve the resulting crude acid chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution in an ice bath.

-

Amine Addition: Slowly add a solution of 3,4-dimethoxybenzylamine (III) (1.1 eq) and a non-nucleophilic base like triethylamine (2.0 eq) in the same solvent.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 8-16 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction with water. Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude Benzamidenafil can be purified by column chromatography on silica gel.

Mechanism of Action: PDE5 Inhibition

Benzamidenafil functions as a competitive inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] The mechanism of action is central to its physiological effects, particularly in the context of erectile function.

Upon sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells in the corpus cavernosum of the penis. NO activates the enzyme soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated levels of cGMP lead to the activation of protein kinase G (PKG), which phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentrations and relaxation of the smooth muscle of the corpus cavernosum. This relaxation allows for increased blood flow into the penis, leading to an erection.

PDE5 terminates this signaling cascade by hydrolyzing cGMP to the inactive GMP. By inhibiting PDE5, Benzamidenafil prevents the degradation of cGMP, thereby prolonging its action and potentiating the smooth muscle relaxation and vasodilation initiated by NO.

Caption: Signaling pathway of PDE5 inhibition by Benzamidenafil.

Quantitative Data

| Compound | PDE5 IC₅₀ (nM) |

| Sildenafil | 3.5 |

| Vardenafil | 0.7 |

| Tadalafil | 1.8 |

| Avanafil | 5.2 |

Data compiled from various sources.

Experimental Protocol for PDE5 Inhibition Assay

The following is a general protocol for an in vitro fluorescence polarization (FP)-based PDE5 inhibition assay, a common method for screening PDE5 inhibitors.

Materials and Reagents

-

Recombinant human PDE5A1 enzyme

-

Fluorescein-labeled cGMP (substrate)

-

PDE assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)

-

Binding agent (phosphate-binding nanoparticles)

-

Test compound (Benzamidenafil) dissolved in DMSO

-

96-well microplate

-

Fluorescence polarization plate reader

Assay Procedure

-

Compound Preparation: Prepare serial dilutions of Benzamidenafil in DMSO. Further dilute these solutions in PDE assay buffer to the desired final concentrations.

-

Reaction Mixture: In a 96-well plate, add the diluted Benzamidenafil solutions.

-

Enzyme Addition: Add the PDE5A1 enzyme to each well (except for the negative control wells).

-

Substrate Addition and Incubation: Initiate the reaction by adding the fluorescein-labeled cGMP substrate to all wells. Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

-

Termination and Binding: Stop the reaction by adding the binding agent. The binding agent will bind to the hydrolyzed, non-cyclic GMP-fluorescein, causing a change in fluorescence polarization.

-

Measurement: Read the fluorescence polarization on a suitable plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of Benzamidenafil relative to the control wells (with and without enzyme). Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis of Benzamidenafil and a thorough explanation of its mechanism of action. The provided protocols for synthesis and bioassay are based on established chemical and biological principles and serve as a foundation for further research and development. The lack of publicly available, specific quantitative data for Benzamidenafil highlights an area for future investigation. The information contained herein is intended to be a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Xanthoanthrafil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthoanthrafil, also known as Benzamidenafil, is a synthetic compound identified as a potent phosphodiesterase type 5 (PDE5) inhibitor.[1] Its mechanism of action is analogous to that of approved pharmaceuticals for the treatment of erectile dysfunction.[1] This document provides a comprehensive overview of the known physical and chemical properties of Xanthoanthrafil, detailed experimental protocols for its analysis, and an elucidation of its role in the nitric oxide (NO) signaling pathway. This guide is intended to serve as a technical resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of Xanthoanthrafil are summarized below. It is important to note that some of the data, particularly the boiling point and density, are predicted values and should be considered as such.

| Property | Value | Source |

| IUPAC Name | N-[(3,4-Dimethoxyphenyl)methyl]-2-[(1-hydroxypropan-2-yl)amino]-5-nitrobenzamide | [1] |

| Synonyms | Benzamidenafil | [1] |

| CAS Number | 1020251-53-9 | [1] |

| Chemical Formula | C₁₉H₂₃N₃O₆ | [1] |

| Molar Mass | 389.408 g·mol⁻¹ | [1] |

| Appearance | Light Yellow to Yellow Solid | |

| Melting Point | 126-128 °C | |

| Boiling Point | 612.1±55.0 °C (Predicted) | |

| Density | 1.295±0.06 g/cm³ (Predicted) | |

| Solubility | Chloroform (Slightly), DMSO (Slightly), Water (Slightly) |

Spectroscopic and Chromatographic Data

Detailed spectroscopic data for Xanthoanthrafil is not widely available in the public domain. However, based on its chemical structure and data from related PDE5 inhibitors, the following characteristics can be anticipated.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy groups, the propanol moiety, and the benzamide linkage. |

| ¹³C NMR | Resonances for aromatic carbons, carbonyl carbon, and aliphatic carbons of the side chains. |

| IR Spectroscopy | Characteristic absorption bands for N-H, O-H, C=O (amide), and aromatic C-H and C=C stretching vibrations. |

| UV-Vis Spectroscopy | Absorption maxima in the UV region, typical for compounds with aromatic and conjugated systems. For the related compound sildenafil, absorption maxima are observed at 230 and 295 nm in aqueous solution.[2] |

| Mass Spectrometry | A molecular ion peak corresponding to its molar mass, along with characteristic fragmentation patterns. |

Mechanism of Action: PDE5 Inhibition

Xanthoanthrafil functions as a phosphodiesterase type 5 (PDE5) inhibitor.[1] PDE5 is an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP).[3] By inhibiting PDE5, Xanthoanthrafil leads to an accumulation of cGMP in tissues where PDE5 is present, such as the corpus cavernosum of the penis and the smooth muscle of pulmonary arteries.[3]

The physiological effects of Xanthoanthrafil are primarily mediated through the nitric oxide (NO)/soluble guanylate cyclase (sGC)/cGMP signaling pathway. During sexual stimulation, nitric oxide is released from nerve endings and endothelial cells, which then activates soluble guanylate cyclase.[4][5] This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[4][5][6][7] The resulting increase in cGMP levels activates protein kinase G (PKG), leading to a cascade of events that results in the relaxation of smooth muscle, vasodilation, and, in the context of erectile dysfunction, penile erection.[4][6] Xanthoanthrafil enhances this process by preventing the breakdown of cGMP by PDE5.[4]

Experimental Protocols

The following are generalized protocols for the determination of key physical and chemical properties of Xanthoanthrafil. These should be adapted based on available instrumentation and specific experimental goals.

Melting Point Determination

Objective: To determine the temperature range over which Xanthoanthrafil transitions from a solid to a liquid.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry Xanthoanthrafil is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

A rapid heating rate (e.g., 10-20 °C/min) is initially used to determine an approximate melting range.

-

A second, fresh sample is then heated slowly (1-2 °C/min) starting from a temperature approximately 15-20 °C below the approximate melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

-

Solubility Determination

Objective: To qualitatively assess the solubility of Xanthoanthrafil in various solvents.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of Xanthoanthrafil (e.g., 1-5 mg) is placed into a small test tube or vial.

-

Procedure:

-

A known volume of the solvent (e.g., 1 mL of water, ethanol, DMSO, chloroform) is added to the test tube.

-

The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes) at a controlled temperature.

-

The mixture is visually inspected for the presence of undissolved solid.

-

Solubility is classified based on observation (e.g., soluble, partially soluble, insoluble).

-

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To separate and quantify Xanthoanthrafil in a sample.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column.

-

Sample Preparation:

-

A standard stock solution of Xanthoanthrafil is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Working standards are prepared by serial dilution of the stock solution.

-

The sample to be analyzed is dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter.

-

-

Chromatographic Conditions (Example):

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with an optional modifier like 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by UV-Vis spectral analysis (e.g., 230 nm or 290 nm).

-

Injection Volume: 10-20 µL.

-

-

Analysis: The retention time and peak area of Xanthoanthrafil in the sample are compared to those of the standards for identification and quantification.

Conclusion

Xanthoanthrafil is a synthetic PDE5 inhibitor with a well-defined chemical structure and mechanism of action. While some of its physical properties have been predicted, further experimental determination is warranted for a complete characterization. The analytical methods and understanding of its role in the NO/sGC/cGMP signaling pathway provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound and related molecules. As with any unapproved substance, appropriate safety and handling precautions should be taken during its investigation.

References

- 1. Benzamidenafil - Wikipedia [en.wikipedia.org]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. UPLC-MS/MS-Based Target Screening of 90 Phosphodiesterase Type 5 Inhibitors in 5 Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Xanthoanthrafil (CAS Number 1020251-53-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthoanthrafil, also known as Benzamidenafil, is a potent phosphodiesterase-5 (PDE5) inhibitor. Identified as an undeclared adulterant in various dietary supplements, this synthetic compound has garnered attention for its pharmacological activity, which is analogous to approved drugs for erectile dysfunction. This technical guide provides a comprehensive overview of the available scientific data on Xanthoanthrafil, including its chemical properties, mechanism of action, and analytical methodologies. Detailed experimental protocols and a summary of its known biological effects are presented to support further research and development.

Introduction

Xanthoanthrafil (CAS 1020251-53-9) is a synthetic molecule structurally identified as N-(3,4-dimethoxybenzyl)-2-((1-hydroxypropan-2-yl)amino)-5-nitrobenzamide. Its primary pharmacological action is the potent and selective inhibition of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. Due to its presence as an unapproved substance in commercially available products, a thorough understanding of its properties is essential for regulatory bodies and the scientific community.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Xanthoanthrafil is presented in Table 1.

Table 1: Physicochemical Properties of Xanthoanthrafil

| Property | Value | Reference |

| CAS Number | 1020251-53-9 | |

| Synonyms | Benzamidenafil | |

| IUPAC Name | N-(3,4-dimethoxybenzyl)-2-((1-hydroxypropan-2-yl)amino)-5-nitrobenzamide | |

| Molecular Formula | C₁₉H₂₃N₃O₆ | |

| Molecular Weight | 389.41 g/mol | |

| Appearance | Light Yellow Solid |

Mechanism of Action: PDE5 Inhibition

Xanthoanthrafil exerts its pharmacological effect by inhibiting the PDE5 enzyme. This inhibition leads to an increase in the intracellular concentration of cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and vasodilation in the corpus cavernosum of the penis, the physiological basis for its use in erectile dysfunction.

Signaling Pathway

The mechanism of action involves the nitric oxide (NO)/cGMP signaling cascade. Upon sexual stimulation, nitric oxide is released, which activates guanylate cyclase to produce cGMP. Xanthoanthrafil prevents the degradation of cGMP by PDE5, thereby prolonging its vasodilatory effects.

Caption: PDE5 Inhibition Signaling Pathway.

Quantitative Data

The primary quantitative measure of Xanthoanthrafil's potency is its half-maximal inhibitory concentration (IC50) against the PDE5 enzyme.

Table 2: In Vitro Potency of Xanthoanthrafil

| Parameter | Value |

| IC50 (PDE5) | 3.95 ng/mL |

Experimental Protocols

PDE5 Inhibition Assay (General Protocol)

A common method to determine the PDE5 inhibitory activity is a fluorescence polarization-based assay. The following is a generalized workflow.

Caption: General workflow for a PDE5 inhibition assay.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of Xanthoanthrafil in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the stock solution to create a range of test concentrations.

-

Prepare solutions of recombinant human PDE5 enzyme and a fluorescently labeled cGMP substrate in an appropriate assay buffer.

-

-

Assay Procedure:

-

In a microplate, add the diluted Xanthoanthrafil solutions.

-

Add the PDE5 enzyme solution to each well and incubate for a specified period at a controlled temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorescent cGMP substrate.

-

Allow the reaction to proceed for a defined time.

-

-

Detection and Analysis:

-

Stop the reaction (e.g., by adding a stop solution).

-

Measure the fluorescence polarization of each well using a microplate reader. The degree of polarization is inversely proportional to the amount of substrate hydrolyzed.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Synthesis

A specific, detailed synthesis protocol for Xanthoanthrafil is not publicly available in peer-reviewed literature. However, based on its chemical structure, a plausible synthetic route would involve the coupling of two key intermediates: 2-amino-5-nitrobenzoic acid and 3,4-dimethoxybenzylamine, followed by the introduction of the 1-hydroxypropan-2-yl group.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic studies (absorption, distribution, metabolism, and excretion) of Xanthoanthrafil in humans or animal models are limited. However, a study utilizing human liver microsomes has identified nine potential metabolites of Benzamidenafil, suggesting that it undergoes significant metabolism in the liver. Further research is required to fully characterize its pharmacokinetic profile.

Analytical Methods

Several analytical methods have been developed for the detection and quantification of Xanthoanthrafil in dietary supplements and other matrices.

Table 3: Analytical Methods for Xanthoanthrafil Detection

| Method | Description |

| LC-MS/MS | Liquid chromatography-tandem mass spectrometry offers high sensitivity and selectivity for the identification and quantification of Xanthoanthrafil. |

| UHPLC-Q-TOF-MS | Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry provides accurate mass measurements for unambiguous identification. |

| HPLC-UV | High-performance liquid chromatography with ultraviolet detection is a common method for routine screening and quantification. |

Biological Effects and Toxicity

The primary biological effect of Xanthoanthrafil is vasodilation through PDE5 inhibition. There is a lack of comprehensive studies on its other potential biological effects, as well as its acute and chronic toxicity. As an unapproved drug substance, its safety profile has not been established.

Conclusion

Xanthoanthrafil is a potent PDE5 inhibitor that has been identified as an adulterant in supplements. While its mechanism of action is well-understood, there are significant gaps in the publicly available data regarding its synthesis, pharmacokinetics, and safety profile. The information and protocols provided in this guide are intended to serve as a resource for researchers and professionals in the fields of drug development, analytical chemistry, and regulatory science to facilitate further investigation into this compound. Further research is crucial to fully understand the pharmacological and toxicological properties of Xanthoanthrafil.

An In-Depth Technical Guide to Xanthoanthrafil (C19H23N3O6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthoanthrafil, also known as Benzamidenafil, is a potent phosphodiesterase type 5 (PDE5) inhibitor with the molecular formula C19H23N3O6. This synthetic compound shares a mechanism of action with clinically approved drugs for erectile dysfunction, such as sildenafil, by preventing the degradation of cyclic guanosine monophosphate (cGMP). However, Xanthoanthrafil is not approved for therapeutic use and has been identified as an undeclared adulterant in dietary supplements.[1] This technical guide provides a comprehensive overview of the available scientific information on Xanthoanthrafil, including its chemical properties, analytical identification methods, mechanism of action, and the current understanding of its biological effects. Due to its status as an unapproved substance, publicly available data on its synthesis, specific quantitative bioactivity, and pharmacokinetics are limited. This document compiles existing knowledge and presents logical frameworks for its synthesis and experimental evaluation based on related compounds.

Chemical and Physical Properties

Xanthoanthrafil is a benzamide derivative with a molecular weight of 389.408 g/mol .[1] Its chemical structure and key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C19H23N3O6 | [1] |

| Molecular Weight | 389.408 g/mol | [1] |

| IUPAC Name | N-[(3,4-dimethoxyphenyl)methyl]-2-[(1-hydroxypropan-2-yl)amino]-5-nitrobenzamide | [1] |

| Synonyms | Benzamidenafil | [1] |

| CAS Number | 1020251-53-9 | [1] |

| Appearance | Not explicitly reported, likely a solid | |

| Solubility | Not explicitly reported |

Analytical Identification and Characterization

The seminal work on the identification of Xanthoanthrafil was conducted by Zou et al. (2008), who isolated and characterized the compound from an adulterated herbal supplement. The analytical techniques employed provide a robust protocol for its identification.

Experimental Protocol: Isolation and Identification

Objective: To isolate and identify Xanthoanthrafil from a complex matrix (e.g., a dietary supplement).

Methodology:

-

Sample Preparation:

-

Homogenize the solid sample (e.g., capsule contents).

-

Extract the active compound using a suitable organic solvent such as methanol or acetonitrile.

-

Filter the extract to remove insoluble excipients.

-

Concentrate the filtrate under reduced pressure.

-

-

Chromatographic Separation (HPLC):

-

System: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.

-

Column: A reversed-phase C18 column is suitable for separating compounds of this polarity.

-

Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

-

Detection: Monitor the elution profile at a wavelength where the compound exhibits strong absorbance (e.g., around 290 nm and 312 nm as reported for similar compounds).

-

Fraction Collection: Collect the peak corresponding to Xanthoanthrafil for further characterization.

-

-

Structure Elucidation:

-

Mass Spectrometry (MS):

-

Employ Electrospray Ionization (ESI) in positive ion mode.

-

High-resolution mass spectrometry (HRMS) to determine the exact mass and elemental composition.

-

Tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural confirmation.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the isolated compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

Acquire 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra to elucidate the complete chemical structure and assign all proton and carbon signals.

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum to identify characteristic functional groups such as N-H, C=O (amide), and NO2 (nitro) stretches.

-

-

Expected Analytical Data

| Technique | Expected Result |

| HPLC-UV | A distinct peak at a specific retention time with UV maxima around 290 nm and 312 nm. |

| HRMS (ESI+) | A protonated molecule [M+H]+ with an m/z corresponding to the exact mass of C19H24N3O6+. |

| MS/MS | Characteristic fragmentation pattern showing losses of functional groups. |

| 1H NMR | Signals corresponding to aromatic protons, the dimethoxybenzyl group, the hydroxypropylamino side chain, and amide N-H. |

| 13C NMR | Resonances for all 19 carbon atoms, including those of the aromatic rings, methoxy groups, amide carbonyl, and aliphatic side chain. |

| IR | Absorption bands for N-H stretching, C=O stretching (amide), and asymmetric/symmetric stretching of the NO2 group. |

Mechanism of Action: PDE5 Inhibition

Xanthoanthrafil functions as a phosphodiesterase type 5 (PDE5) inhibitor. PDE5 is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), converting it to the inactive 5'-GMP. In the context of erectile function, nitric oxide (NO) is released in the corpus cavernosum during sexual stimulation, which activates guanylate cyclase to produce cGMP. cGMP then acts as a second messenger, leading to the relaxation of smooth muscle and increased blood flow. By inhibiting PDE5, Xanthoanthrafil prevents the degradation of cGMP, thereby prolonging its action and enhancing the erectile response.

Signaling Pathway

Caption: PDE5 Inhibition Signaling Pathway by Xanthoanthrafil.

Experimental Protocols for Biological Activity

In Vitro PDE5 Inhibition Assay

Objective: To determine the inhibitory potency (e.g., IC50) of Xanthoanthrafil against the PDE5 enzyme.

Methodology:

-

Reagents and Materials:

-

Recombinant human PDE5 enzyme.

-

cGMP substrate.

-

Snake venom nucleotidase (for converting 5'-GMP to guanosine and phosphate).

-

A phosphate detection reagent (e.g., Malachite Green).

-

Xanthoanthrafil (test compound) and a known PDE5 inhibitor (positive control, e.g., sildenafil).

-

Assay buffer (e.g., Tris-HCl with MgCl2).

-

96-well microplates.

-

Microplate reader.

-

-

Procedure:

-

Prepare serial dilutions of Xanthoanthrafil and the positive control in the assay buffer.

-

In a 96-well plate, add the PDE5 enzyme to each well (except for the negative control).

-

Add the diluted test compound or control to the respective wells.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the cGMP substrate.

-

Incubate for a specific duration to allow for enzymatic reaction.

-

Stop the reaction (e.g., by adding a stopping reagent).

-

Add snake venom nucleotidase and incubate to convert 5'-GMP to phosphate.

-

Add the phosphate detection reagent and measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of inhibition for each concentration of Xanthoanthrafil.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Synthesis Workflow

Caption: Plausible Synthesis Workflow for Xanthoanthrafil.

Pharmacokinetic Properties

Specific pharmacokinetic data for Xanthoanthrafil (e.g., Cmax, Tmax, bioavailability, half-life) are not available in the public domain. However, based on its structural similarity to other PDE5 inhibitors, a general pharmacokinetic profile can be inferred. It is likely orally absorbed and metabolized by cytochrome P450 enzymes in the liver. The pharmacokinetic properties of sildenafil are provided below for comparative purposes.

| Parameter | Sildenafil (for comparison) |

| Bioavailability | ~40% |

| Tmax (time to peak plasma concentration) | ~60 minutes |

| Protein Binding | ~96% |

| Metabolism | Hepatic (primarily CYP3A4) |

| Elimination Half-life | 3-4 hours |

| Excretion | Primarily in feces (~80%) and urine (~13%) as metabolites |

Conclusion

Xanthoanthrafil (Benzamidenafil) is a synthetic PDE5 inhibitor that has been identified as an adulterant in so-called "natural" sexual enhancement supplements. While its mechanism of action is well-understood to be the inhibition of cGMP degradation, a comprehensive biological and pharmacological characterization is lacking in publicly accessible literature. The analytical methods for its detection and identification are well-established. Further research is required to determine its full pharmacokinetic profile, safety, and efficacy. The information provided in this guide serves as a foundational resource for researchers and professionals in the fields of analytical chemistry, pharmacology, and drug development who may encounter or investigate this compound.

References

An In-depth Technical Guide to Benzamidenafil: Discovery, Chemistry, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzamidenafil, also known as xanthoanthrafil, is a potent synthetic phosphodiesterase type 5 (PDE5) inhibitor. Structurally it is an analog of sildenafil, the active ingredient in Viagra®. Unlike sildenafil, benzamidenafil has not undergone formal clinical evaluation and is not approved for therapeutic use by any regulatory agency. Its discovery is not one of academic or pharmaceutical research, but rather of forensic identification as an undeclared adulterant in so-called "natural" male enhancement supplements. This guide provides a comprehensive overview of the discovery, inferred synthesis, mechanism of action, and analytical characterization of benzamidenafil, intended for a technical audience in the fields of pharmaceutical science, medicinal chemistry, and regulatory affairs.

Discovery and History: An Undeclared Adulterant

The history of benzamidenafil is not one of traditional drug discovery and development. It first came to the attention of the scientific community as an undeclared synthetic adulterant in herbal supplements marketed for sexual enhancement. The first public report of its identification was in 2008 by Zou et al., who isolated and characterized the compound from a product seized by the Health Sciences Authority of Singapore.[1][2] This discovery highlighted a growing public health concern regarding the adulteration of dietary supplements with potent, unapproved pharmaceutical ingredients.

The clandestine inclusion of sildenafil analogs like benzamidenafil in these products poses significant health risks to consumers.[3] Users may be unaware of the presence of a potent pharmacological agent, leading to potential contraindications with other medications (e.g., nitrates) and the risk of adverse effects in individuals with underlying health conditions.[4][5]

Identification and Structural Elucidation

The identification of benzamidenafil was accomplished through a combination of analytical techniques, as is typical for the characterization of unknown compounds in supplement matrices.

Table 1: Analytical Methods for the Identification of Benzamidenafil

| Analytical Technique | Purpose | Reference |

| Liquid Chromatography-Ultraviolet Detection (LC-UV) | Separation and preliminary identification based on retention time and UV spectrum. | [1] |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for determination of the elemental formula. | [1] |

| Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) | Fragmentation analysis to elucidate the molecular structure. | [1][6] |

| Infrared Spectroscopy (IR) | Identification of functional groups present in the molecule. | [1] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural characterization and confirmation of atom connectivity. | [1] |

The workflow for identifying such an unknown adulterant typically follows a logical progression from screening to confirmation.

Chemistry and Synthesis

While a specific, published synthesis protocol for benzamidenafil is not available due to its status as an unapproved drug, its synthesis can be inferred from established methods for creating sildenafil and its analogs. The core structure is a pyrazolopyrimidinone, which is derivatized to achieve the final compound.

A plausible synthetic route would involve the reaction of a suitably substituted pyrazolopyrimidinone intermediate with a derivative of the benzamide side chain. The general synthesis for sildenafil analogs often starts with the creation of the pyrazolopyrimidinone core, followed by chlorosulfonation and subsequent reaction with a piperazine derivative.[7][8]

General Experimental Protocol for Sildenafil Analog Synthesis

The following is a generalized protocol based on published methods for sildenafil analogs and should be considered a likely, though not confirmed, pathway for benzamidenafil synthesis.

-

Preparation of the Pyrazolopyrimidinone Core: This is typically achieved through a multi-step process starting from simpler precursors to build the heterocyclic ring system.

-

Chlorosulfonation: The pyrazolopyrimidinone core is reacted with chlorosulfonic acid, often in the presence of thionyl chloride, to introduce a chlorosulfonyl group onto the phenyl ring.[7] This is a critical step for creating the sulfonamide linkage.

-

Sulfonamide Formation: The resulting chlorosulfonyl derivative is then reacted with N-methylpiperazine (in the case of sildenafil) or a different amine for other analogs. This step forms the final sulfonamide bond and completes the synthesis of the sildenafil analog.[7]

Mechanism of Action: PDE5 Inhibition

Benzamidenafil, like sildenafil, functions as a selective inhibitor of phosphodiesterase type 5 (PDE5).[1] PDE5 is an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP).[4] In the context of erectile function, the release of nitric oxide (NO) during sexual stimulation activates guanylate cyclase, which in turn increases the levels of cGMP. This increase in cGMP leads to smooth muscle relaxation in the corpus cavernosum, allowing for increased blood flow and an erection.[4]

By inhibiting PDE5, benzamidenafil prevents the breakdown of cGMP, thereby prolonging its action and enhancing the erectile response to sexual stimulation.

Pharmacology and Toxicology

Due to its unapproved status, there is a lack of publicly available, peer-reviewed data on the specific pharmacology and toxicology of benzamidenafil. However, its activity can be inferred from its structural similarity to other PDE5 inhibitors.

Pharmacodynamics

The primary pharmacodynamic effect of benzamidenafil is the inhibition of the PDE5 enzyme. The potency of PDE5 inhibitors is typically measured by their half-maximal inhibitory concentration (IC50). While the IC50 of benzamidenafil is not reported in the literature, the IC50 values for sildenafil and other approved PDE5 inhibitors are well-documented.

Table 2: In Vitro Potency of Approved PDE5 Inhibitors

| Compound | PDE5 IC50 (nM) | Reference |

| Sildenafil | 3.4 - 5.22 | [1][9] |

| Tadalafil | 1.8 | [10] |

| Vardenafil | 0.7 | [1] |

| Avanafil | 5.2 | [1] |

It is reasonable to assume that benzamidenafil possesses an IC50 in a similar nanomolar range to be effective as an adulterant.

Pharmacokinetics

No pharmacokinetic data (absorption, distribution, metabolism, excretion) for benzamidenafil has been published. Sildenafil is primarily metabolized by the cytochrome P450 enzymes CYP3A4 (major route) and CYP2C9 (minor route). It is likely that benzamidenafil follows a similar metabolic pathway, making it susceptible to drug-drug interactions with inhibitors or inducers of these enzymes.

Toxicology

The toxicology profile of benzamidenafil is unknown. The adverse effects of approved PDE5 inhibitors are well-documented and are likely to be similar for benzamidenafil.

Common side effects of PDE5 inhibitors include: [5]

-

Headache

-

Flushing

-

Dyspepsia

-

Nasal congestion

-

Visual disturbances (due to cross-reactivity with PDE6)

The most significant toxicological concern is the potential for severe hypotension when co-administered with nitrates, which is a contraindication for all PDE5 inhibitors.[4][5] The lack of labeling and dosage information for benzamidenafil in adulterated products exacerbates this risk. There have been rare reports of acute liver injury associated with sildenafil use.[11]

Conclusion

Benzamidenafil represents a significant challenge for public health and regulatory agencies. Its discovery as an undeclared adulterant in dietary supplements underscores the importance of robust analytical screening programs to protect consumers. While its chemical properties and mechanism of action can be inferred from its structural relationship to sildenafil, the lack of formal pharmacological and toxicological data means its use carries substantial and unknown risks. This guide serves to consolidate the available technical information on benzamidenafil for the scientific community, highlighting the need for continued vigilance in the detection and characterization of such unapproved and potentially dangerous compounds.

References

- 1. selleckchem.com [selleckchem.com]

- 2. studentsrepo.um.edu.my [studentsrepo.um.edu.my]

- 3. Recreational use and misuse of phosphodiesterase 5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]

- 6. researchgate.net [researchgate.net]

- 7. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Phosphodiesterase Type 5 (PDE5) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-Depth Technical Guide to Xanthoanthrafil Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of Xanthoanthrafil, a phosphodiesterase 5 (PDE5) inhibitor. Also known as Benzamidenafil, this compound has been identified as an undeclared adulterant in some dietary supplements. A thorough understanding of its stereochemistry is crucial for researchers in drug development, analytical chemistry, and toxicology. This document details the InChIKeys for its stereoisomers, provides a generalized experimental protocol for their chiral separation, and illustrates its mechanism of action through a detailed signaling pathway diagram.

Data Presentation: InChIKeys of Xanthoanthrafil Stereoisomers

Xanthoanthrafil possesses a single chiral center at the second carbon of the 1-hydroxypropan-2-ylamino side chain, resulting in two enantiomers: (R)-Xanthoanthrafil and (S)-Xanthoanthrafil. The racemic mixture and the individual enantiomers are characterized by unique IUPAC International Chemical Identifiers (InChI) and their corresponding hashed versions, the InChIKeys.

| Stereoisomer | IUPAC Name | InChI | InChIKey | PubChem CID |

| rac-Xanthoanthrafil | rac-N-[(3,4-dimethoxyphenyl)methyl]-2-(1-hydroxypropan-2-ylamino)-5-nitrobenzamide | InChI=1S/C19H23N3O6/c1-12(11-23)21-16-6-5-14(22(25)26)9-15(16)19(24)20-10-13-4-7-17(27-2)18(8-13)28-3/h4-9,12,21,23H,10-11H2,1-3H3,(H,20,24) | ZISFCTXLAXIEMV-UHFFFAOYSA-N[1] | 10110873 |

| (R)-Xanthoanthrafil | (R)-N-[(3,4-dimethoxyphenyl)methyl]-2-(1-hydroxypropan-2-ylamino)-5-nitrobenzamide | InChI=1S/C19H23N3O6/c1-12(11-23)21-16-6-5-14(22(25)26)9-15(16)19(24)20-10-13-4-7-17(27-2)18(8-13)28-3/h4-9,12,21,23H,10-11H2,1-3H3,(H,20,24)/t12-/m1/s1 | ZISFCTXLAXIEMV-GFCCVEGCSA-N | Not available |

| (S)-Xanthoanthrafil | (S)-N-[(3,4-dimethoxyphenyl)methyl]-2-(1-hydroxypropan-2-ylamino)-5-nitrobenzamide | InChI=1S/C19H23N3O6/c1-12(11-23)21-16-6-5-14(22(25)26)9-15(16)19(24)20-10-13-4-7-17(27-2)18(8-13)28-3/h4-9,12,21,23H,10-11H2,1-3H3,(H,20,24)/t12-/m0/s1 | ZISFCTXLAXIEMV-RXMQYKEDSA-N | Not available |

Experimental Protocols: Chiral Separation of Xanthoanthrafil Stereoisomers

The separation of Xanthoanthrafil enantiomers is critical for studying their individual pharmacological and toxicological profiles. While a specific validated method for Xanthoanthrafil is not publicly available, a general experimental protocol based on established principles of chiral High-Performance Liquid Chromatography (HPLC) can be outlined.

Objective: To resolve the racemic mixture of Xanthoanthrafil into its (R)- and (S)-enantiomers.

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to differential retention times and subsequent separation.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Chiral column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®).

Reagents and Materials:

-

Racemic Xanthoanthrafil standard.

-

HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol, acetonitrile, methanol).

-

Mobile phase additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds).

Generalized HPLC Method:

-

Column Selection: A polysaccharide-based CSP, such as those derived from cellulose or amylose, is a common starting point for the chiral separation of a wide range of compounds. Columns like Chiralpak® AD-H or Chiralcel® OD-H are often effective.

-

Mobile Phase Screening:

-

Normal Phase Mode: A mixture of n-hexane and an alcohol (isopropanol or ethanol) is typically used. A starting gradient of 90:10 (n-hexane:alcohol) can be employed. The ratio is then adjusted to optimize resolution and retention time. For basic compounds like Xanthoanthrafil, the addition of a small percentage (e.g., 0.1%) of an amine like diethylamine to the mobile phase can improve peak shape.

-

Reversed-Phase Mode: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (acetonitrile or methanol) is used. This mode is generally less common for initial screening with polysaccharide-based CSPs but can be effective.

-

-

Detection: The UV detector should be set to a wavelength where Xanthoanthrafil exhibits maximum absorbance. Based on its chemical structure, a wavelength in the range of 254 nm to 350 nm is likely to be suitable.

-

Method Optimization: Once initial separation is achieved, the following parameters can be adjusted to improve resolution (Rs > 1.5), peak symmetry, and analysis time:

-

Mobile phase composition (the ratio of organic modifiers).

-

Flow rate (typically between 0.5 and 1.5 mL/min).

-

Column temperature.

-

Choice of alcohol modifier (isopropanol vs. ethanol).

-

-

Peak Identification: In the absence of pure enantiomeric standards, the elution order of the (R)- and (S)-enantiomers would need to be determined using techniques such as circular dichroism spectroscopy or by synthesizing the individual enantiomers from chiral starting materials.

Signaling Pathway and Mechanism of Action

Xanthoanthrafil functions as a phosphodiesterase 5 (PDE5) inhibitor.[2] The primary mechanism of action of PDE5 inhibitors involves the potentiation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[3][4][5][6] This pathway is crucial for smooth muscle relaxation, particularly in the corpus cavernosum of the penis and in the pulmonary vasculature.

Caption: PDE5 Inhibition by Xanthoanthrafil in the cGMP Signaling Pathway.

The diagram above illustrates the following key steps in the signaling cascade:

-

Nitric Oxide (NO) Stimulation: The pathway is initiated by the release of NO, which diffuses into smooth muscle cells.

-

sGC Activation: NO binds to and activates the enzyme soluble guanylate cyclase (sGC).

-

cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

PKG Activation and Smooth Muscle Relaxation: cGMP acts as a second messenger, primarily by activating Protein Kinase G (PKG). PKG then phosphorylates various downstream protein targets, leading to a decrease in intracellular calcium levels and resulting in smooth muscle relaxation and vasodilation.

-

cGMP Degradation by PDE5: The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterase 5 (PDE5).

-

Inhibition by Xanthoanthrafil: Xanthoanthrafil, as a PDE5 inhibitor, blocks the action of PDE5. This prevents the degradation of cGMP, leading to its accumulation within the cell. The elevated levels of cGMP enhance the activation of PKG, thereby potentiating and prolonging the smooth muscle relaxation response.

References

- 1. Xanthoanthrafil | C19H23N3O6 | CID 10110873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PDE5 and PDE10 inhibition activates cGMP/PKG signaling to block Wnt/β-catenin transcription, cancer cell growth, and tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Xanthophyll HPLC Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthophylls are a class of oxygenated carotenoid pigments found widely in nature, responsible for the yellow, orange, and red colors in many plants, algae, and bacteria. They play a crucial role in photosynthesis and act as potent antioxidants. Common xanthophylls of interest in research and drug development include lutein, zeaxanthin, and astaxanthin, which have been implicated in various health benefits, particularly in eye health.

This document provides a detailed protocol for the quantitative analysis of xanthophylls using High-Performance Liquid Chromatography (HPLC) with photodiode array (PDA) detection. The methodologies outlined are based on established and validated procedures to ensure accurate and reproducible results.

Experimental Protocols

Sample Preparation: Saponification and Extraction

In many natural sources, xanthophylls exist as fatty acid esters. A saponification step is therefore crucial to hydrolyze these esters into their free form for accurate quantification. The entire process should be carried out under subdued light to prevent photodegradation of the light-sensitive xanthophylls.[1]

Materials:

-

Sample containing xanthophylls (e.g., plant material, dietary supplement)

-

Potassium hydroxide (KOH) solution (e.g., 10% or 45% in methanol or water)[2][3]

-

Ascorbic acid or Butylated hydroxytoluene (BHT) as an antioxidant[2]

-

Extraction solvents: n-hexane, petroleum ether, diethyl ether, ethyl acetate[2][4]

-

Sodium chloride (NaCl) solution (10%)

-

Anhydrous sodium sulfate

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Centrifuge tubes (50 mL)

-

Separating funnel

-

Rotary evaporator

-

Vortex mixer

-

Water bath

Procedure:

-

Sample Weighing: Accurately weigh approximately 0.5 - 1.0 g of the homogenized sample into a 50 mL centrifuge tube.[3]

-

Saponification:

-

Add 10 mL of methanolic KOH solution (e.g., 10%). For more robust saponification, a 45% KOH solution can be used.[3]

-

Add a small amount of antioxidant (e.g., 0.1% BHT or 0.5 g ascorbic acid) to the mixture to prevent degradation of the xanthophylls.[2][3]

-

Vortex the mixture thoroughly and incubate in a shaking water bath. A typical condition is 60°C for 15-60 minutes.[2][3]

-

After incubation, immediately cool the mixture in an ice bath.[3]

-

-

Liquid-Liquid Extraction:

-

Add 20 mL of an extraction solvent, such as petroleum ether or a mixture of n-hexane and ethyl ether (e.g., 1:1 v/v), to the cooled saponified mixture.[2][4]

-

Add 20 mL of 10% NaCl solution to facilitate phase separation.[2]

-

Transfer the mixture to a separating funnel and shake gently to extract the xanthophylls into the organic layer.

-

Allow the layers to separate and collect the upper organic phase.

-

Repeat the extraction process two more times with fresh extraction solvent to ensure complete recovery of the xanthophylls.[2]

-

-

Washing and Drying:

-

Combine all the organic extracts and wash them with distilled water until the washings are neutral to pH.

-

Dry the organic phase by passing it through anhydrous sodium sulfate.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the solvent from the dried organic phase using a rotary evaporator at a temperature not exceeding 40°C.[3]

-

Reconstitute the dried residue in a known volume (e.g., 5-10 mL) of the HPLC mobile phase or a suitable solvent like methanol.

-

-

Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an amber HPLC vial prior to injection.

HPLC Analysis

Reversed-phase HPLC is the most common technique for the separation and quantification of xanthophylls.[2] C18 and C30 columns are widely used for this purpose.[1]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Photodiode Array (PDA) or UV-Vis Detector

-

Reversed-phase C18 or C30 column (e.g., 4.6 x 250 mm, 5 µm)[4][5]

-

Autosampler

-

Data acquisition and processing software

Chromatographic Conditions: The following tables summarize various chromatographic conditions that can be adapted for the analysis of different xanthophylls.

Table 1: HPLC Columns and General Conditions

| Parameter | Description |

|---|---|

| Column Type | Reversed-Phase C18 or C30 |

| Column Dimensions | 4.6 mm i.d. × 250 mm, 5 µm particle size[4][5] |

| Column Temperature | 30 - 35°C[1][6] |

| Flow Rate | 0.8 - 1.5 mL/min[2] |

| Injection Volume | 10 - 20 µL |

| Detection Wavelength | 446 - 480 nm (using PDA or UV-Vis detector)[2][3][5] |

Table 2: Example Mobile Phase Compositions and Gradients

| Target Analytes | Column | Mobile Phase Composition | Elution Type | Reference |

|---|---|---|---|---|

| Lutein, Zeaxanthin | C30 (4.6 x 250 mm, 5 µm) | Dichloromethane:Acetonitrile:Methanol (20:30:50, v/v/v) | Isocratic | [4] |

| Lutein, Zeaxanthin | Ascentis RP-Amide (4.6 x 150 mm, 5 µm) | A: Acetonitrile, B: Methanol, C: Ethyl Acetate (See gradient details below) | Gradient | [6] |

| Astaxanthin | C18 | Methanol:Water:Acetonitrile:Dichloromethane (70:4:13:13, v/v/v/v) | Isocratic | [5] |

| General Carotenoids | C18 | A: Acetonitrile:Methanol:Dichloromethane (75:20:5, v/v), with 0.1% BHT and 0.05% TEA | Isocratic | [2] |

| General Carotenoids | C30 (4.6 x 250 mm, 5 µm) | A: Methanol:deionized water (92:8, v/v) with 10 mM ammonium acetate, B: Deionized water with 0.01 mM ammonium acetate, C: MTBE (100%) | Gradient |[7] |

Gradient Profile for Lutein and Zeaxanthin (Ascentis RP-Amide column)[6]:

| Time (min) | %A (Acetonitrile) | %B (Methanol) | %C (Ethyl Acetate) |

|---|---|---|---|

| 0 → 21.0 | 99 | 1 | 0 |

| 21.0 → 24.0 | 99 → 0 | 1 → 0 | 0 → 100 |

| 24.0 → 28.0 | 0 | 0 | 100 |

| 28.0 → 28.1 | 0 → 99 | 0 → 1 | 100 → 0 |

| 28.1 → 40.0 | 99 | 1 | 0 |

Data Presentation and Quantitative Analysis

Quantification is typically performed by constructing a calibration curve using external standards of the xanthophylls of interest. The peak areas of the analytes in the sample chromatograms are then compared to the calibration curve to determine their concentrations.

Table 3: Method Validation Parameters for Xanthophyll Analysis

| Parameter | Lutein | Zeaxanthin | Astaxanthin | Reference |

|---|---|---|---|---|

| Linearity Range (µg/mL) | 0.23 – 9.37 | 0.30 – 12.02 | 0.5 - 10 | [3][4] |

| Correlation Coefficient (R²) | > 0.99 | > 0.99 | > 0.99 | [4] |

| Limit of Detection (LOD) (µg/mL) | ~0.005 | ~0.005 | - | [1] |

| Limit of Quantification (LOQ) (µg/mL) | ~0.015 | ~0.015 | 0.25 mg/g (oily samples) | [1][6] |

| Precision (RSD %) | 1.40 | 5.09 | 0.19 | [4][5] |

| Recovery (%) | 86.60 – 98.75 | 86.60 – 98.75 | - |[4] |

Note: The values presented are examples from various studies and may vary depending on the specific method and instrumentation.

Visualizations

Diagram 1: Experimental Workflow

Caption: Workflow for Xanthophyll HPLC Analysis.

Diagram 2: HPLC System Components

Caption: Logical Flow of an HPLC System.

References

- 1. mdpi.com [mdpi.com]

- 2. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]

- 3. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]

- 4. tandfonline.com [tandfonline.com]

- 5. znaturforsch.com [znaturforsch.com]

- 6. fda.gov.tw [fda.gov.tw]

- 7. Frontiers | Reversed Phase HPLC-DAD Profiling of Carotenoids, Chlorophylls and Phenolic Compounds in Adiantum capillus-veneris Leaves [frontiersin.org]

Application Notes and Protocols for In Vitro Evaluation of Xanthoanthrafil as a PDE5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthoanthrafil, also known as Benzamidenafil, is a synthetic compound identified as a potent phosphodiesterase type 5 (PDE5) inhibitor.[1] PDE5 is a key enzyme in the cyclic guanosine monophosphate (cGMP) signaling pathway, responsible for the degradation of cGMP.[2][3][4] Inhibition of PDE5 leads to an accumulation of intracellular cGMP, resulting in smooth muscle relaxation and vasodilation.[5][6][7] This mechanism of action is the basis for the therapeutic effects of approved PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary hypertension.[7] Xanthoanthrafil has been discovered as an undeclared adulterant in herbal supplements, highlighting the need for robust in vitro methods for its detection and characterization.[1] These application notes provide detailed protocols for the in vitro assessment of Xanthoanthrafil's inhibitory activity on the PDE5 enzyme.

Mechanism of Action: The cGMP Signaling Pathway

The canonical nitric oxide (NO)/cGMP signaling pathway is initiated by the release of NO, which stimulates soluble guanylate cyclase (sGC) to convert guanosine triphosphate (GTP) to cGMP.[2][3] cGMP then acts as a second messenger, activating protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation.[4][5] The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases, with PDE5 being a primary enzyme in this process.[2][3] By inhibiting PDE5, Xanthoanthrafil potentiates the cGMP signaling cascade.

Quantitative Data Summary

| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE1 IC50 (nM) | PDE11 IC50 (nM) |

| Xanthoanthrafil | To be determined | To be determined | To be determined | To be determined |

| Sildenafil | 3.7 | >1000 | >1000 | >1000 |

| Vardenafil | 0.7 | 11 | 180 | >1000 |

| Tadalafil | 1.8 | >1000 | >1000 | 25 |

Note: IC50 values can vary depending on the assay conditions.

Experimental Protocols

The following are detailed protocols for two common in vitro methods to determine the PDE5 inhibitory activity of Xanthoanthrafil.

Protocol 1: Fluorescence Polarization (FP) Based PDE5 Inhibition Assay

This assay is a homogeneous, high-throughput method that measures the change in polarization of a fluorescently labeled cGMP analog upon its hydrolysis by PDE5.

Principle: A small, fluorescently labeled cGMP molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When PDE5 hydrolyzes the tracer, the resulting fluorescently labeled 5'-GMP is captured by a binding agent, forming a large, slowly tumbling complex with high fluorescence polarization. An inhibitor like Xanthoanthrafil will prevent the hydrolysis of the tracer, thus keeping the fluorescence polarization low.

Materials:

-

Recombinant human PDE5A1 enzyme

-

Fluorescein-labeled cGMP (tracer)

-

Binding Agent (specific for 5'-GMP)

-

Xanthoanthrafil

-

Reference PDE5 inhibitor (e.g., Sildenafil)

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

-

DMSO

-

96-well black microplates

-

Fluorescence polarization plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of Xanthoanthrafil in DMSO. Create a serial dilution series of Xanthoanthrafil in assay buffer. Also, prepare a serial dilution of a reference inhibitor.

-

Reagent Preparation: Dilute the PDE5 enzyme and fluorescent cGMP tracer to their optimal working concentrations in cold assay buffer.

-

Assay Plate Setup:

-

Add assay buffer to all wells.

-

Add the Xanthoanthrafil dilutions or reference inhibitor to the appropriate wells.

-

For control wells, add an equivalent volume of vehicle (e.g., DMSO in assay buffer).

-

Add the diluted PDE5 enzyme to all wells except the "no enzyme" control wells.

-

-

Incubation: Incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Add the fluorescent cGMP tracer to all wells to start the reaction.

-

Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Reaction Termination and Detection: Add the binding agent to all wells to stop the reaction and allow for the development of the high polarization signal. Incubate for 15 minutes at room temperature.

-

Measurement: Read the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.

Data Analysis:

-

Calculate the percent inhibition for each concentration of Xanthoanthrafil using the following formula: % Inhibition = 100 x [1 - (FP_sample - FP_no_enzyme) / (FP_enzyme_only - FP_no_enzyme)]

-

Plot the percent inhibition against the logarithm of the Xanthoanthrafil concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Colorimetric PDE5 Inhibition Assay

This assay measures the inorganic phosphate (Pi) released upon the hydrolysis of cGMP by PDE5, followed by the action of a 5'-nucleotidase.

Principle: PDE5 hydrolyzes cGMP to 5'-GMP. A 5'-nucleotidase is then added to hydrolyze 5'-GMP to guanosine and inorganic phosphate (Pi). The amount of Pi produced is then quantified using a colorimetric reagent (e.g., Malachite Green), where the color intensity is proportional to the PDE5 activity. Xanthoanthrafil will inhibit PDE5, leading to a decrease in Pi production and a weaker color signal.

Materials:

-

Recombinant human PDE5A1 enzyme

-

cGMP substrate

-

5'-Nucleotidase

-

Xanthoanthrafil

-

Reference PDE5 inhibitor (e.g., Sildenafil)

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

-

Phosphate detection reagent (e.g., Malachite Green-based reagent)

-

DMSO

-

96-well clear microplates

-

Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., ~620-650 nm for Malachite Green).

Procedure:

-

Compound Preparation: Prepare a stock solution and serial dilutions of Xanthoanthrafil in assay buffer as described in Protocol 1.

-

Reagent Preparation: Prepare working solutions of PDE5 enzyme, cGMP, and 5'-nucleotidase in assay buffer.

-

Assay Plate Setup:

-

Add assay buffer to all wells.

-

Add the Xanthoanthrafil dilutions or reference inhibitor to the appropriate wells.

-

Add vehicle to control wells.

-

-

Reaction Initiation: Add a mixture of PDE5 enzyme and 5'-nucleotidase to each well.

-

Substrate Addition: Add the cGMP substrate to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Color Development: Add the phosphate detection reagent to all wells to stop the reaction and initiate color development. Incubate at room temperature for 15-30 minutes.

-

Measurement: Read the absorbance of each well using a microplate reader.

Data Analysis:

-

Create a standard curve using known concentrations of phosphate to determine the amount of Pi produced in each well.

-

Calculate the percent inhibition for each concentration of Xanthoanthrafil: % Inhibition = 100 x [1 - (Abs_sample - Abs_no_enzyme) / (Abs_enzyme_only - Abs_no_enzyme)]

-

Plot the percent inhibition against the logarithm of the Xanthoanthrafil concentration and determine the IC50 value as described in Protocol 1.

Conclusion

These protocols provide a robust framework for the in vitro characterization of Xanthoanthrafil as a PDE5 inhibitor. The fluorescence polarization assay is well-suited for high-throughput screening, while the colorimetric assay offers a reliable alternative. Accurate determination of the IC50 value and selectivity profile is crucial for understanding the pharmacological properties of Xanthoanthrafil and for its potential applications in research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. cGMP Signaling, Phosphodiesterases and Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Cyclic Guanosine Monophosphate (cGMP) Second Messenger System – Developing Expertise in Neuroscience [uen.pressbooks.pub]

- 5. cusabio.com [cusabio.com]

- 6. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]

- 7. The first‐generation phosphodiesterase 5 inhibitors and their pharmacokinetic issue - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Spectroscopic Identification of Xanthoanthrafil (Benzamidenafil)

For Researchers, Scientists, and Drug Development Professionals

Introduction